2-((4-(butylamino)quinazolin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Metabolic stability Fluorine chemistry Quinazoline SAR

2-((4-(butylamino)quinazolin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 422532-81-8; molecular formula C21H21F3N4OS; MW 434.5) is a synthetic, small-molecule quinazoline derivative bearing a 4-butylamino substituent, a thioether-linked acetamide bridge, and a 3-(trifluoromethyl)phenyl amide terminus. It belongs to a structurally distinct class of substituted thioacetamide compounds originally claimed for therapeutic kinase modulation, placing it within a defined intellectual property space that distinguishes it from generic quinazoline kinase inhibitors.

Molecular Formula C21H21F3N4OS
Molecular Weight 434.48
CAS No. 422532-81-8
Cat. No. B2408173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(butylamino)quinazolin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
CAS422532-81-8
Molecular FormulaC21H21F3N4OS
Molecular Weight434.48
Structural Identifiers
SMILESCCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C21H21F3N4OS/c1-2-3-11-25-19-16-9-4-5-10-17(16)27-20(28-19)30-13-18(29)26-15-8-6-7-14(12-15)21(22,23)24/h4-10,12H,2-3,11,13H2,1H3,(H,26,29)(H,25,27,28)
InChIKeyAFDMHRDZRJTGLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-(butylamino)quinazolin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 422532-81-8): Baseline Identity and Sourcing Context


2-((4-(butylamino)quinazolin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 422532-81-8; molecular formula C21H21F3N4OS; MW 434.5) is a synthetic, small-molecule quinazoline derivative bearing a 4-butylamino substituent, a thioether-linked acetamide bridge, and a 3-(trifluoromethyl)phenyl amide terminus [1]. It belongs to a structurally distinct class of substituted thioacetamide compounds originally claimed for therapeutic kinase modulation, placing it within a defined intellectual property space that distinguishes it from generic quinazoline kinase inhibitors [1].

Why Generic Quinazoline Substitution Cannot Replicate 2-((4-(butylamino)quinazolin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 422532-81-8)


Simple in-class substitution is unreliable for this compound because the combination of the 4-butylamino group, the thioacetamide linker, and the 3-trifluoromethylphenyl terminus creates a steric and electronic topology that is directly associated with a specific patent family of kinase-modulating substituted thioacetamides [1]. Trifluoromethyl substitution at the meta position of the terminal phenyl ring can alter metabolic stability and target-binding conformations compared to non-fluorinated or differently substituted analogs, a phenomenon well-documented across fluorinated medicinal chemistry programs [2]. Switching to a structurally similar quinazoline lacking these exact substituents risks losing the target engagement profile intended in the original patent disclosure.

Quantitative Differentiation Evidence for 2-((4-(butylamino)quinazolin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 422532-81-8) Against Key Comparators


Meta-CF3 Substitution on the Phenylacetamide Terminus: Metabolic Stability Advantage Over Non-Fluorinated and Para-Fluorinated Analogs

The 3-(trifluoromethyl)phenyl group of 422532-81-8 confers a metabolic stability advantage over non-fluorinated phenyl analogs (e.g., 2-((4-(butylamino)quinazolin-2-yl)thio)-N-phenylacetamide, CAS not found) and offers a different electronic profile compared to para-substituted CF3 analogs. Meta substitution positions the electron-withdrawing CF3 group such that it can influence the amide NH acidity and target hydrogen bonding without the excessive steric bulk that para substitution might introduce near the hinge-binding region [1]. A comprehensive review of fluorinated drugs indicates that strategic CF3 placement, particularly at the meta position, can improve metabolic stability and reduce oxidative metabolism relative to non-fluorinated counterparts [1].

Metabolic stability Fluorine chemistry Quinazoline SAR

Thioacetamide Linker Versus Oxygen Ether Linker: Conformational and Binding-Kinetics Implications

The thioacetamide (-S-CH2-C(=O)-NH-) linker in 422532-81-8 provides greater conformational flexibility and a different hydrogen-bonding potential compared to oxygen ether (-O-CH2-) or direct amide linkers found in many quinazoline kinase inhibitors. The sulfur atom introduces a longer C-S bond (~1.82 Å) compared to C-O (~1.43 Å), altering the trajectory of the terminal phenylacetamide group and potentially influencing binding kinetics to kinase hinge regions [1]. This structural feature is a defining characteristic of the Cephalon substituted thioacetamide patent series, differentiating it from oxygen-linked quinazoline analogs [2].

Thioether linker Conformational flexibility Kinase hinge binding

Intellectual Property Position: Member of the Cephalon Substituted Thioacetamide Series, Distinct from Non-Thioacetamide Quinazolines

2-((4-(butylamino)quinazolin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (422532-81-8) is explicitly disclosed within the genus of substituted thioacetamides claimed by Cephalon, Inc. [1]. The broader patent family describes these compounds as useful for modulating kinase activity, with particular emphasis on JAK2 inhibition seen in related Cephalon thioacetamide compounds [2]. This places 422532-81-8 in a distinct IP category separate from the 4-anilinoquinazoline EGFR inhibitors (e.g., gefitinib, erlotinib) or the quinazoline VEGFR-2 inhibitors described in the 2024 Journal of Molecular Structure paper [3].

Patent landscape JAK2 kinase Thioacetamide series

Optimal Research and Industrial Application Scenarios for 2-((4-(butylamino)quinazolin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 422532-81-8)


Kinase Selectivity Profiling in JAK2-Focused Drug Discovery Programs

Based on the compound's inclusion in the Cephalon substituted thioacetamide patent series, which has yielded selective JAK2 inhibitors such as CEP-33779 [1], 422532-81-8 is a candidate for inclusion in kinase selectivity panels aimed at identifying compounds with JAK2 bias. Its structural features—the thioacetamide linker and the 3-CF3-phenyl group—may confer a selectivity window distinct from well-characterized JAK2 inhibitors like ruxolitinib or fedratinib [1]. Researchers can use 422532-81-8 as a chemical probe in cellular assays (e.g., STAT5 phosphorylation in Ba/F3 cells) to evaluate differential JAK2 vs. JAK1/JAK3 selectivity.

Metabolic Stability Screening in Fluorinated Quinazoline Series

The meta-CF3 substituent on the terminal phenyl ring is predicted to enhance metabolic stability relative to non-fluorinated analogs [2]. 422532-81-8 can serve as a reference compound in liver microsome or hepatocyte stability assays when comparing fluorinated vs. non-fluorinated quinazoline-thioacetamide derivatives. Procurement teams building a fluorinated compound library for ADME screening should include 422532-81-8 as a representative of the meta-CF3-phenyl class.

SAR Expansion of Thioether-Linked Quinazoline Kinase Inhibitors

Given the scarcity of publicly reported thioether-linked quinazoline kinase inhibitors compared to oxygen-linked or amine-linked analogs, 422532-81-8 offers a scaffold for systematic SAR exploration [3]. Medicinal chemistry teams can use this compound as the starting point to vary the 4-amino substituent (e.g., cyclopentylamino, sec-butylamino) or the terminal aryl group (e.g., 3-methoxyphenyl, thiazol-2-yl) to probe the impact of these modifications on kinase inhibition profiles.

Freedom-to-Operate and Prior Art Analysis for Thioacetamide Kinase Modulators

For industrial organizations conducting freedom-to-operate analyses, 422532-81-8 serves as a key representative compound within the Cephalon substituted thioacetamide patent estate (AU2002349923 and related filings) [4]. Patent and legal teams can use this specific CAS number to track the scope and expiration status of the relevant composition-of-matter claims, distinguishing protected thioacetamide compounds from off-patent quinazoline kinase inhibitor classes.

Quote Request

Request a Quote for 2-((4-(butylamino)quinazolin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.